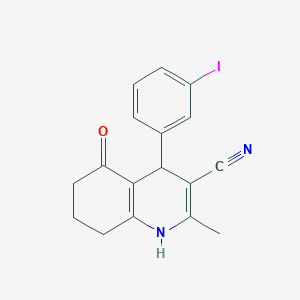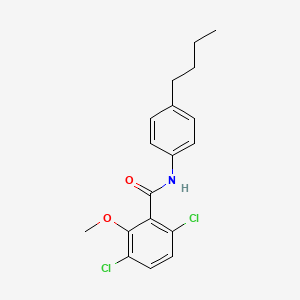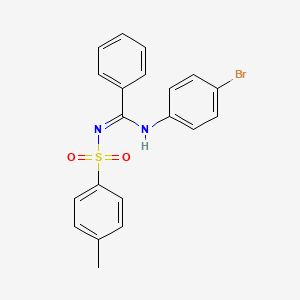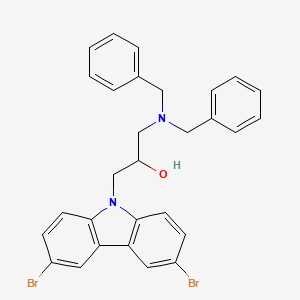![molecular formula C17H16BrClN2O4 B11691129 N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691129.png)
N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with the molecular formula C17H16BrClN2O4 This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenoxy group, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Applications De Recherche Scientifique
N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenyl)acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenyl)hydrazide
Uniqueness
N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of both bromine and chlorine atoms, as well as the dimethoxyphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H16BrClN2O4 |
|---|---|
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C17H16BrClN2O4/c1-23-15-8-11(7-14(18)17(15)24-2)9-20-21-16(22)10-25-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
Clé InChI |
PPJCEXLQECRDIO-AWQFTUOYSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Br)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691055.png)

![ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11691070.png)

![4-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11691074.png)
![N-[(E)-(4-chlorophenyl)methylidene]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine](/img/structure/B11691077.png)
![N-[4-(cycloheptylsulfamoyl)phenyl]acetamide](/img/structure/B11691098.png)
![N-{(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691103.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11691114.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11691117.png)


![3-bromo-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B11691131.png)
